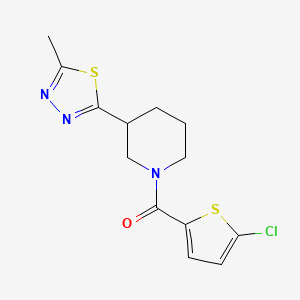

(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: . This compound features a thiophene ring substituted with a chlorine atom and a piperidine ring linked to a methylated thiadiazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and piperidine derivatives. One common approach is to first synthesize the 5-chlorothiophene-2-carboxylic acid, which is then coupled with the appropriate piperidine derivative containing the 5-methyl-1,3,4-thiadiazol-2-yl group. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to remove the chlorine atom or to reduce other functional groups.

Substitution: : The chlorine atom on the thiophene ring can be substituted with other groups, and the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Chlorinated or non-chlorinated derivatives depending on the specific reduction process.

Substitution: : Various substituted thiophenes and piperidines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thiophene and piperidine derivatives:

5-Chlorothiophen-2-yl derivatives: : Similar compounds with different substituents on the thiophene ring.

Piperidine derivatives: : Compounds with different substituents on the piperidine ring.

Thiadiazole derivatives: : Compounds with different substituents on the thiadiazole ring.

These comparisons help highlight the uniqueness of (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound based on various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiophene ring and a piperidine moiety linked to a 1,3,4-thiadiazole group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant growth inhibition against breast cancer MCF-7 cells with an IC50 of 0.28 µg/mL. These compounds induced cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents .

- Another research demonstrated that derivatives containing piperidine rings showed enhanced antitumor activity against various cancer cell lines. The incorporation of lipophilic groups was found to improve the cytotoxic effects significantly .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented:

- A recent study evaluated several novel 1,3,4-thiadiazole compounds for their antimicrobial efficacy. The findings revealed that these compounds exhibited strong bacteriostatic effects against multiple strains of bacteria .

- Specifically, certain derivatives were noted for their ability to inhibit biofilm formation in Klebsiella pneumoniae, suggesting potential applications in treating biofilm-related infections .

The mechanisms underlying the biological activities of thiadiazole derivatives are diverse:

- Antitumor Mechanism : Thiadiazole compounds have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective action disrupts cellular replication processes critical in cancer cell proliferation .

- Antimicrobial Mechanism : The presence of the thiadiazole moiety allows for interactions with key biological targets involved in bacterial growth and survival. This includes inhibition of efflux pumps and biofilm formation mechanisms .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

| Substituent | Effect on Activity |

|---|---|

| Piperidine Ring | Enhances lipophilicity and cytotoxicity |

| Chlorine Substitution | Increases potency against cancer cells |

| Variations at Position 2 | Modifies antimicrobial activity |

Research indicates that modifications at specific positions on the thiadiazole ring significantly influence both anticancer and antimicrobial activities .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Case Study on Anticancer Activity : A derivative with a similar structure was tested against human hepatocellular carcinoma (HepG2) cells and showed promising results with an IC50 value significantly lower than standard chemotherapeutics .

- Case Study on Antimicrobial Properties : A series of thiadiazole derivatives were evaluated for their ability to inhibit bacterial strains responsible for nosocomial infections. Results indicated a strong correlation between structural modifications and increased antibacterial activity .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS2/c1-8-15-16-12(19-8)9-3-2-6-17(7-9)13(18)10-4-5-11(14)20-10/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWPMGIMBUNWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.